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Compound of Interest

Methyl 3-(piperidin-4-
Compound Name:
yl)propanoate hydrochloride

Cat. No. B599415

A comparative analysis of the structure-activity relationships (SAR) of methyl 3-(piperidin-4-
yl)propanoate hydrochloride derivatives and related analogues reveals their diverse
pharmacological potential across various therapeutic targets. While a singular, comprehensive
SAR study on this specific scaffold is not extensively documented, a comparative guide can be
constructed by examining research on structurally related compounds where the piperidin-4-yl
propanoate moiety is a key feature.

This guide synthesizes findings from studies on different classes of therapeutic agents,
including choline transporter inhibitors, local anesthetics, nociceptin receptor ligands, and
enzyme inhibitors, to provide insights into how structural modifications influence biological
activity.

Choline Transporter (CHT) Inhibitors

Derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent
inhibitors of the presynaptic choline transporter (CHT), a critical protein for acetylcholine
synthesis.[1] The structure-activity relationship of these compounds highlights the importance
of substitutions on the piperidine ring.

Key SAR Insights:
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» Piperidine Substitution: Removal of an isopropyl group from the piperidine ether significantly
reduces activity. However, a methylpiperidine ether analog was found to be equipotent with

the isopropyl analog.[1]

o Position of Substitution: Moving the N-methylpiperidine from the 4-position to the 3-position
on the benzamide core is tolerated but results in decreased activity.[1]

o Amide Group: Benzylic heteroaromatic amide moieties were found to be the most potent
among the variations studied.[1]
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Local Anesthetics
The local anesthetic potential of alkynylpiperidine derivatives has been explored, with a focus
on the influence of the acyl group at the 4-position of the piperidine ring.

Key SAR Insights:

o Acyl Group: The nature of the acyl moiety (propionyl vs. benzoyl) significantly impacts
anesthetic activity. In a direct comparison, the benzoate derivative showed greater activity
than the propionate.[2]

o Alkynyl Substituent: The presence of an alkyl group on the triple bond of the C4 substituent
on the piperidine ring positively influenced the anesthesia index and duration. The ester of 4-
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(octyn-1-yl)piperidol-1-propionic acid was the most active among the studied compounds.[2]

Nociceptin Receptor (NOP) Ligands

A series of N-(4-piperidinyl)-2-indolinones have been identified as a novel class of ligands for
the nociceptin receptor (NOP). A key finding in this series is that modifications to the N-
substituent of the piperidine ring can modulate the compound's activity from agonism to
antagonism.[3][4]

Key SAR Insights:

o Piperidine N-Substituent: The substituent at the N-1 position of the piperidine ring is a critical
determinant of whether the compound acts as an agonist or an antagonist at the NOP
receptor.[4] This allows for the fine-tuning of the pharmacological profile within the same
chemical scaffold.

Enzyme Inhibitors

The piperidin-4-yl scaffold is present in inhibitors of various enzymes, demonstrating its
versatility in drug design.

Soluble Epoxide Hydrolase (sEH) Inhibitors

2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide
hydrolase, an enzyme involved in inflammation.

Acetyl-CoA Carboxylase (ACC) Inhibitors

Disubstituted (4-piperidinyl)-piperazine derivatives have shown potent inhibitory activity against
acetyl-CoA carboxylases (ACCs), which are key enzymes in lipid synthesis.[5] Structure-based
design led to the discovery of indole derivatives with high in vitro potency.[5]

Experimental Protocols
Synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamide
derivatives
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A general synthetic route involves the coupling of a substituted benzoic acid with a piperidin-4-
ol derivative, followed by modifications of the piperidine nitrogen. The specific synthesis of the
active compound ML352 (10m) involves the reaction of 4-hydroxy-3-methoxybenzamide with
N-methyl-4-hydroxypiperidine under Mitsunobu conditions, followed by amide coupling with a
suitable amine.[1]

[*H]JHemicholinium-3 (HC-3) Binding Assay for CHT
Inhibition

The potency of compounds as CHT inhibitors is determined by their ability to displace the
binding of [BH]HC-3 to cell membranes expressing the choline transporter. The assay is

typically performed in the presence of varying concentrations of the test compound, and the
IC50 value is calculated from the resulting concentration-response curve.[1]

Visualizations

Below are diagrams illustrating a general experimental workflow for synthesis and a conceptual
signaling pathway.

SAR Analysis

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and evaluation of piperidine
derivatives.
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Caption: Simplified signaling pathway showing the inhibition of the choline transporter (CHT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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